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Compound of Interest

Compound Name: C.I. Pigment Red 52:1

Cat. No.: B100630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic data of

monoazo lake pigments, a class of organic colorants widely used in various industries,

including pharmaceuticals for coatings and coloration. Understanding the solid-state chemistry

of these pigments is crucial for controlling their physical and chemical properties, such as color,

stability, and dissolution rates. This document summarizes key crystallographic data, details the

experimental protocols for their determination, and provides visualizations of experimental

workflows.

Introduction to Monoazo Lake Pigments
Monoazo lake pigments are formed by the precipitation of a water-soluble monoazo dye with a

metallic salt, typically of calcium, barium, or strontium. The resulting insoluble pigment exhibits

distinct crystalline structures that dictate its performance characteristics. The molecular

structure generally consists of an aromatic or heteroaromatic ring system linked by an azo

group (-N=N-) to a coupling component, often a naphthol derivative. The presence of sulfonic

acid and/or carboxylic acid groups facilitates the formation of the metallic salt.
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The determination of the crystal structures of monoazo lake pigments is challenging due to

their low solubility, which often hinders the growth of single crystals suitable for X-ray

diffraction. Consequently, many structures are solved from high-resolution powder X-ray

diffraction data. The following tables summarize the crystallographic data for several industrially

significant monoazo lake pigments.

Table 1: Crystallographic Data of C.I. Pigment Red 57:1 Hydrates

C.I. Pigment Red 57:1 is one of the most important organic red pigments, and its different

hydration states exhibit distinct crystal structures. All three phases crystallize in the monoclinic

space group P21/c with four molecules per unit cell (Z=4).[1][2][3] The crystal structures consist

of double layers, with a polar layer containing water molecules, calcium ions, and the sulfonate

and carboxylate groups, and a nonpolar layer comprising the naphthalene and toluene

moieties.[1][3]

Hydration
State

Chemical
Formula

Crystal
System

Space
Group

Z
Unit Cell
Parameters

Anhydrous
Ca(C₁₈H₁₂N₂

O₆S)
Monoclinic P21/c 4

Data not

available in

searched

literature

Monohydrate
Ca(C₁₈H₁₂N₂

O₆S)·H₂O
Monoclinic P21/c 4

Data not

available in

searched

literature

Trihydrate
Ca(C₁₈H₁₂N₂

O₆S)·3H₂O
Monoclinic P21/c 4

Data not

available in

searched

literature

Table 2: Crystallographic Data of Other Monoazo Lake Pigments
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Pigment
Name

C.I. Name
Chemical
Formula

Crystal
System

Space
Group

Z
Unit Cell
Paramete
rs

Pigment

Red 48:2

(α-phase)

15865:2

Ca(C₁₈H₁₁

ClN₂O₆S)·

H₂O

Monoclinic P21/c 4

a =

25.186(3)

Å, b =

6.848(1) Å,

c =

22.863(3)

Å, β =

100.95(1)°

Pigment

Red 53:2

(γ-phase)

15585:2

Ca(C₁₇H₁₂

ClN₂O₄S)₂·

2H₂O

Monoclinic P2₁/c 2

a =

23.327(2)

Å, b =

6.9531(6)

Å, c =

12.015(1)

Å, β =

101.46(1)°

Pigment

Red 4
12085

C₁₆H₁₁ClN

₂O₃
Monoclinic P21/c 4

a =

6.94030(10

) Å, b =

12.6111(2)

Å, c =

15.7945(2)

Å, β =

96.4440(10

)°

Experimental Protocols
The crystallographic data presented in this guide are primarily obtained through single-crystal

and powder X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)
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Due to the aforementioned difficulty in growing suitable single crystals of monoazo lake

pigments, this technique is less common but provides the most accurate structural information

when successful.

Methodology:

Crystal Growth: High-quality single crystals are grown from a dilute solution of the purified

pigment in a suitable solvent or solvent mixture. Slow evaporation, slow cooling, or vapor

diffusion methods are commonly employed. The ideal crystal size for SC-XRD is typically in

the range of 0.1 to 0.5 mm in all dimensions.

Crystal Mounting: A selected single crystal is mounted on a goniometer head, often using a

cryo-loop or a glass fiber with a suitable adhesive.

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a

monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation). The crystal is rotated, and the

diffraction pattern is collected on a detector (e.g., a CCD or CMOS detector). Data is

collected over a wide range of angles to ensure a complete dataset.

Data Processing: The collected diffraction intensities are integrated, corrected for various

factors (e.g., Lorentz and polarization effects, absorption), and scaled.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. This model is then

refined against the experimental data to improve the accuracy of the atomic coordinates,

bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)
PXRD is the more common technique for the structural characterization of monoazo lake

pigments due to the microcrystalline nature of the precipitated powders.

Methodology:

Sample Preparation: A fine powder of the pigment is gently packed into a sample holder. The

surface of the powder should be flat and level with the holder's surface to ensure accurate

diffraction angles.
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Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray

beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a

function of the diffraction angle (2θ). The sample is typically rotated during the measurement

to ensure that all possible crystal orientations are sampled.

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The

positions and intensities of the diffraction peaks are used to determine the unit cell

parameters and space group of the crystalline phase.

Structure Solution (ab initio): For novel structures, the unit cell is first indexed from the peak

positions. The integrated intensities of the peaks are then used in structure solution

programs, often employing real-space methods like simulated annealing, to determine the

arrangement of the molecule within the unit cell.

Rietveld Refinement: The entire calculated powder pattern is fitted to the experimental

pattern, refining the structural and instrumental parameters to obtain the final crystal

structure.

Visualizations
The following diagrams illustrate the general workflows for determining the crystal structure of

monoazo lake pigments.

Pigment Synthesis & Preparation

Crystallographic Analysis Structure Determination
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General experimental workflow for crystal structure determination.
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Data analysis pathways for crystallographic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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